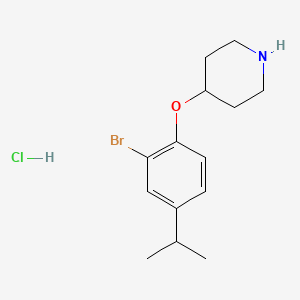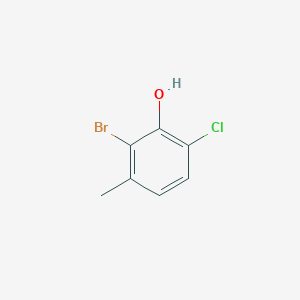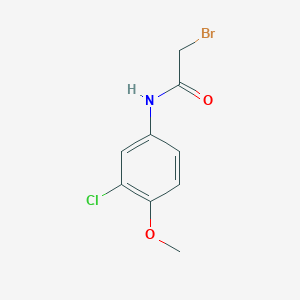
4-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride
Overview
Description
“4-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS No. 1220019-07-7 . It has a molecular weight of 334.68 and a molecular formula of C14H21BrClNO . This compound is typically stored in a dry room at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride” include a molecular weight of 334.68 and a molecular formula of C14H21BrClNO . The compound is typically stored in a dry room at room temperature .Scientific Research Applications
Molecular Structure Studies
- The compound 4-carboxypiperidinium chloride, which shares structural similarities with the queried compound, was characterized through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting the structural intricacies of piperidine derivatives. This study provides a foundational understanding of the molecular structure and bonding, essential for further applications in scientific research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Structural Study
- The structural characteristics of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime were elucidated, providing insights into the conformational dynamics of piperidine rings and their derivatives. Such studies are pivotal for understanding the reactivity and potential applications of these compounds in various scientific domains (Vimalraj, Pandiarajan, & Bhat, 2010).
Pharmaceutical Research and Development
- Piperine, structurally related to piperidine derivatives, was studied for its role in enhancing the efficacy of antibiotics against bacterial strains, indicating the potential of piperidine compounds in developing pharmaceutical agents to combat antibiotic resistance (Khan et al., 2006).
Synthetic Chemistry and Medicinal Applications
- The synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines showcased the versatility of piperidine frameworks in medicinal chemistry. These findings underscore the potential of piperidine derivatives in the synthesis of complex molecular structures, serving as valuable templates for drug design and discovery (Mollet et al., 2011).
Bioactivity and Molecular Interaction Studies
- The study of the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats indicated the compound's influence on metabolic pathways, suggesting its potential application in metabolic studies and drug development (Massicot, Steiner, & Godfroid, 1985).
Safety And Hazards
The safety precautions for handling “4-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
4-(2-bromo-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)11-3-4-14(13(15)9-11)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKNCUXHEYAMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride | |
CAS RN |
1220019-07-7 | |
| Record name | Piperidine, 4-[2-bromo-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)



![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)




